molecular formula C22H33NO9 B085373 Butetamate citrate CAS No. 13900-12-4

Butetamate citrate

Cat. No.: B085373
CAS No.: 13900-12-4
M. Wt: 455.5 g/mol
InChI Key: VVNURWKSPYZZCI-UHFFFAOYSA-N
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Description

Butetamate citrate, also known by its trade names Sinecod, Paxeladine, and Tussical, is a widely recognized non-opioid antitussive (cough suppressant) drug. It is primarily used to alleviate non-productive coughs, which are dry coughs that do not result in the expulsion of mucus. Developed in the mid-20th century, this compound has found its way into various markets across the globe, being recognized for its efficacy and relatively mild side effect profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butetamate citrate is synthesized through the esterification of 2-phenylbutyric acid with 2-(diethylamino)ethanol, followed by the formation of the citrate salt. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where precise control of temperature and reaction time is maintained to ensure high yield and purity. The ester product is then neutralized with citric acid to form the citrate salt, which is subsequently purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Butetamate citrate primarily undergoes hydrolysis and esterification reactions. Hydrolysis of this compound in the presence of water and an acid or base catalyst results in the breakdown of the ester bond, yielding 2-phenylbutyric acid and 2-(diethylamino)ethanol .

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.

    Esterification: 2-phenylbutyric acid, 2-(diethylamino)ethanol, acid catalyst (e.g., sulfuric acid), heat.

Major Products:

    Hydrolysis: 2-phenylbutyric acid, 2-(diethylamino)ethanol.

    Esterification: this compound.

Mechanism of Action

Butetamate citrate works by targeting the cough center in the brain, specifically the medulla oblongata. It increases the threshold for cough initiation by enhancing inhibitory signals within the central nervous system, thereby reducing the frequency and intensity of coughing . Additionally, this compound desensitizes sensory nerve endings in the respiratory tract, reducing irritability that triggers coughing . This dual action—central and peripheral—makes it a comprehensive solution for managing dry coughs.

Pharmacokinetic studies have shown that this compound is rapidly absorbed in the gastrointestinal tract, reaching peak plasma levels within 1-2 hours after administration. It is metabolized primarily in the liver and excreted via the kidneys, with a half-life of approximately 6 hours .

Comparison with Similar Compounds

    Butamirate citrate: Another non-opioid antitussive with similar properties and uses.

    Dextromethorphan: A widely used non-opioid cough suppressant with a different mechanism of action.

    Codeine: An opioid-based antitussive with sedative and dependency-inducing properties.

Comparison: Butetamate citrate is unique in its dual action on both central and peripheral pathways, providing effective cough suppression without the sedative and dependency risks associated with opioid-based antitussives like codeine . Compared to dextromethorphan, this compound offers a safer profile for long-term use due to its lack of central nervous system depression .

Properties

IUPAC Name

2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C6H8O7/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNURWKSPYZZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930276
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1)
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Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>68.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13900-12-4, 3639-12-1
Record name Benzeneacetic acid, α-ethyl-, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:?)
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Record name Butetamate citrate
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Record name Butethamate citrate
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Record name Convenil
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Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1)
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Record name Diethyl[2-(2-phenylbutyroyloxy)ethyl]ammonium dihydrogen citrate
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Record name BUTETAMATE CITRATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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